Nitrogen trichloride

説明

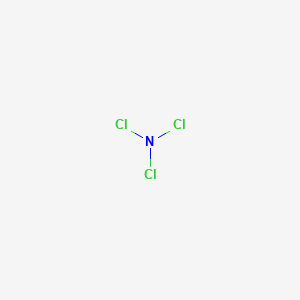

Nitrogen trichloride (NCl₃), also known as trichloramine, is a volatile, explosive yellow liquid with the molecular formula Cl₃N and a molecular weight of 120.36 g/mol . It adopts a trigonal pyramidal structure, analogous to ammonia, with nitrogen at the center bonded to three chlorine atoms . Historically, NCl₃ gained notoriety as "Agene," a flour-bleaching agent that caused canine hysteria due to its reaction with wheat proteins, forming neurotoxic methionine derivatives . Industrially, NCl₃ is a hazardous byproduct of chlor-alkali processes, requiring stringent controls to prevent explosive accumulation . It is also implicated in respiratory irritation among workers in swimming pools and food-processing facilities, where it forms via chlorine disinfection .

準備方法

Reaction of Chlorine with Ammonium Salts

The most widely documented method involves the reaction of chlorine gas (Cl₂) with ammonium salts under controlled moisture conditions. This approach avoids corrosive liquid phases, making it suitable for industrial-scale production .

Solid-Phase Reaction with Ammonium Chloride

In a patented process, gaseous chlorine reacts with solid ammonium chloride (NH₄Cl) in the presence of 5–10% moisture :

Key parameters:

-

Temperature : 20–30°C (maintained via nitrogen dilution)

-

Pressure : Atmospheric with gas flow rates of 50–100 L·h⁻¹

-

Yields : >95% conversion at Cl₂:NH₄Cl molar ratios of 3:1

Moisture activates the solid reactant without forming aqueous HCl, reducing equipment corrosion. Neutralizing agents like calcium carbonate (CaCO₃) may be added to mitigate acid accumulation .

Ammonium Sulfate-Based Synthesis

Ammonium sulfate ((NH₄)₂SO₄) reacts with excess Cl₂ under acidic conditions :

This method produces NCl₃ alongside sulfuric acid derivatives, requiring post-reaction neutralization. Laboratory protocols recommend extracting NCl₃ into carbon tetrachloride (CCl₄) to avoid decomposition .

Electrolytic Synthesis

Industrial-scale electrolysis of ammonium chloride solutions achieves continuous NCl₃ generation :

Conditions :

-

Current density : 200–300 A·m⁻²

-

Temperature : 5–10°C (to suppress side reactions)

-

Anode material : Platinum-coated titanium

This method integrates with chlor-alkali processes but requires rigorous pH control (pH 3–4) to prevent ammonium hydrolysis .

Hypochlorous Acid-Ammonia Reaction

Controlled addition of hypochlorous acid (HOCl) to ammonia (NH₃) solutions provides high-purity NCl₃ :

Optimized parameters :

-

Molar ratio : HOCl:NH₃ = 3:1

-

pH : 3.0 ± 0.5 (maintained with H₂SO₄)

-

Reaction time : 30 minutes at 25°C

Yields exceed 85% when using stoichiometric HOCl. Excess HOCl minimizes dichloramine (NHCl₂) byproducts .

Schmidt Reaction with Sulfoxides

The Schmidt reaction converts dimethyl sulfoxide (DMSO) to dimethyl sulfoximine, with NCl₃ as an intermediate :

This pathway is primarily of academic interest, yielding <50% NCl₃ due to competing decomposition pathways .

Laboratory-Scale Synthesis

Aqueous Phase Synthesis

A modified protocol for academic labs involves :

-

Mix 0.25 M NH₄Cl with 0.77 M NaOCl at pH 3.0 (adjusted with KOH).

-

Stir for 30 minutes under dark conditions.

-

Extract NCl₃ into CCl₄ (partition coefficient: 12.3 at 25°C).

Typical yields : 2–3 mM NCl₃ in aqueous phase.

Solvent-Mediated Extraction

Czech et al. (1961) demonstrated that NCl₃ partitions preferentially into CCl₄, enabling purification :

-

Extraction efficiency : 98.4% in 2 stages

-

Spectrophotometric quantification : λₘₐₓ = 345 nm in CCl₄ (ε = 232 M⁻¹·cm⁻¹)

Industrial Production Systems

Packed Tower Reactors

Patented systems use vertical towers packed with NH₄Cl-coated ceramic saddles :

-

Gas flow : Cl₂ diluted with N₂ (1:4 v/v)

-

Residence time : 15–20 seconds

-

Output : 50–200 kg·h⁻¹ NCl₃

Continuous Screw Conveyors

Horizontal screw systems provide agitation and controlled Cl₂ exposure :

-

Throughput : 500 kg·h⁻¹

-

Safety features : Explosion-proof motors, inert gas purging

Explosive decomposition occurs above 60°C or at NCl₃ concentrations >300 mM . The 2005 Taketa Chemical explosion highlighted risks of mixing (NH₄)₂SO₄ with NaClO in platinum-catalyzed systems .

Comparative Analysis of Methods

| Method | Scale | Yield (%) | Purity (%) | Risk Level |

|---|---|---|---|---|

| Cl₂ + NH₄Cl (solid) | Industrial | 95 | 98 | Moderate |

| HOCl + NH₃ | Pilot | 85 | 99 | High |

| Electrolysis | Industrial | 90 | 97 | Moderate |

| Schmidt reaction | Laboratory | 45 | 85 | Severe |

科学的研究の応用

Water Treatment and Disinfection

Chlorination By-product

Nitrogen trichloride is primarily recognized as a by-product of chlorination in water treatment processes. It forms when chlorine reacts with organic nitrogen compounds present in water. Its presence is particularly noted in indoor swimming pools, where it contributes to the air quality issues due to its volatility and respiratory irritant properties .

Health Guidelines

The Australian Drinking Water Guidelines set a health-based guideline value for this compound due to its potential respiratory effects. The toxicity reference value derived for repeated short exposures is approximately mg/m³ . This value is crucial for assessing risks associated with indoor swimming pool environments, where NCl₃ concentrations can exceed recommended levels.

Industrial Applications

Electrolytic Chlorine Production

In industrial settings, this compound is involved in the electrolytic production of chlorine. A study highlighted the dynamic simulation of NCl₃ decomposition during chlorine production, emphasizing the need for efficient control strategies to mitigate risks associated with its instability and explosive potential .

Decomposition Methods

Innovative methods for safely decomposing this compound have been developed. For instance, a thermal decomposition process has been reported that effectively reduces NCl₃ concentrations in chlorinated solutions without producing harmful by-products . This method is particularly relevant for industries utilizing chlorinated compounds.

Health and Safety Concerns

Respiratory Irritant

this compound is recognized as a potent respiratory irritant. Studies have documented cases of occupational asthma among workers in indoor swimming pools due to exposure to airborne chloramines, predominantly NCl₃ . Monitoring air quality in such environments is critical for safeguarding the health of both workers and swimmers.

Toxicity Reference Values

Research has established toxicity reference values based on human and animal studies. The lowest-observed-adverse-effect-level identified was 0.355 mg/m³, which informs health risk assessments for individuals exposed to NCl₃ in indoor environments .

Case Studies

作用機序

窒素トリクロリドがその影響を発揮する仕組みは、その高い反応性と塩素ガスを放出する能力にあります。この化合物は、0.6 D の双極子モーメントを持つ、中程度の極性があります。窒素の中心は塩基性ですが、アンモニアほどではありません。これは熱水で加水分解されて、アンモニアと次亜塩素酸を生成します。 爆発的な分解によって、窒素ガスと塩素ガスが放出されます {_svg_3}.

類似化合物:

- 窒素トリフルオリド (NF3)

- 窒素トリブロミド (NBr3)

- 窒素トリヨージド (NI3)

比較:

- 窒素トリフルオリド: 窒素トリクロリドとは異なり、窒素トリフルオリドは爆発性ではなく、半導体表面の洗浄に電子機器業界で使用されます。

- 窒素トリブロミド: 窒素トリクロリドと同様に、窒素トリブロミドも非常に爆発性があり、機械的衝撃に敏感です。

- 窒素トリヨージド: この化合物は、接触に非常に敏感で、わずかな衝撃で爆発する可能性があり、爆発性の点で窒素トリクロリドに似ています .

窒素トリクロリドは、小麦粉の漂白における歴史的な用途と、プールにおける生成により、公衆衛生に影響を与えるため、際立っています .

類似化合物との比較

Nitrogen Trihalides

Key Differences :

- Stability : NCl₃ and NI₃ are highly unstable, whereas NF₃ is inert under standard conditions.

- Industrial Relevance : NF₃ dominates in electronics, while NCl₃ is primarily a safety concern in chlorine production.

Chloramines

Key Differences :

- Toxicity: NCl₃ is significantly more irritating than monochloramine, which is safer for drinking water.

- Formation : NCl₃ arises from chlorine-ammonia reactions in protein-rich environments (e.g., pools, food processing) .

Group 15 Trichlorides

Key Differences :

- Application : PCl₃ and AsCl₃ are utilized in synthesis, whereas NCl₃ is primarily a safety liability.

- Reaction Pathways : NCl₃ uniquely forms toxic methionine derivatives, unlike PCl₃/AsCl₃, which hydrolyze to acids .

生物活性

Nitrogen trichloride (NCl₃) is a chemical compound formed by the reaction of chlorine with ammonia. It is primarily known for its use in water treatment and as a disinfectant, particularly in swimming pools. However, its biological activity has raised concerns, especially regarding its effects on human health and the environment. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

This compound is a pale yellow gas with a pungent odor, highly soluble in water. Its molecular structure consists of one nitrogen atom bonded to three chlorine atoms. The compound is known for its reactivity and potential toxicity, particularly in indoor environments where it can accumulate.

| Property | Value |

|---|---|

| Molecular Formula | NCl₃ |

| Molecular Weight | 120.37 g/mol |

| Density | 1.62 g/L (at 0°C) |

| Boiling Point | -5.5 °C |

| Solubility in Water | High |

Respiratory Effects

A significant body of research has focused on the respiratory effects of this compound exposure, particularly among lifeguards working in indoor swimming pools. A study involving 334 lifeguards assessed the correlation between NCl₃ exposure levels and respiratory symptoms.

- Findings : The study found that higher concentrations of NCl₃ were linked to irritant symptoms affecting the eyes, nose, and throat. Notably, women exhibited a higher prevalence of bronchial responsiveness compared to men .

Toxicological Studies

Further investigations into the toxicological effects of this compound have revealed its impact on proteins and cellular structures:

- Protein Interaction : Research indicated that this compound can modify proteins containing methionine, rendering them toxic to certain animal models. This suggests that NCl₃ may disrupt normal cellular functions by altering protein structures .

Case Study 1: Lifeguard Health Assessment

In a comprehensive health assessment of lifeguards exposed to this compound, researchers recorded respiratory symptoms and conducted pulmonary function tests. The results indicated a significant correlation between exposure levels and acute respiratory symptoms but did not establish a direct link to chronic bronchial hyperresponsiveness .

Case Study 2: Industrial Exposure

An investigation into industrial workers exposed to this compound during manufacturing processes highlighted potential risks associated with prolonged exposure. Symptoms included dizziness, headaches, and respiratory distress, emphasizing the need for stringent occupational safety measures .

Environmental Impact

This compound's volatility and stability in indoor environments raise concerns regarding air quality and public health. Its ability to form from chlorinated disinfectants used in swimming pools can lead to accumulation in poorly ventilated spaces.

Table 2: Summary of Environmental Studies on this compound

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing nitrogen trichloride, and how can purity be ensured?

this compound is synthesized by reacting ammonium salts (e.g., NH₄Cl) with chlorine gas under controlled conditions. The reaction proceeds as: To ensure purity, the product must be isolated from HCl byproducts via fractional distillation under inert atmospheres. Due to its explosive sensitivity, synthesis should occur at low temperatures (<30°C) and avoid organic contaminants .

Q. How does the molecular geometry of NCl₃ influence its reactivity and polarity?

NCl₃ adopts a trigonal pyramidal geometry (VSEPR theory), with a lone pair on nitrogen causing significant polarity (electronegativity difference: N=3.04, Cl=3.16). This polarity facilitates nucleophilic reactions, such as hydrolysis to NH₃ and HOCl. Steric hindrance from the three chlorine atoms limits its reactivity with bulky substrates .

Q. What safety protocols are critical when handling NCl₃ in laboratory settings?

Key protocols include:

- Conducting reactions in inert atmospheres (argon/nitrogen) to prevent explosive decomposition.

- Avoiding contact with organic materials, oils, or reducing agents, which can trigger violent reactions.

- Using explosion-proof equipment and remote handling tools for purification .

Advanced Research Questions

Q. How can reaction mechanisms between NCl₃ and unsaturated acids (e.g., cinnamic acid) be elucidated experimentally?

The electrophilic addition of NCl₃ to double bonds in unsaturated acids can be monitored via GC-MS or NMR to track intermediate chloramines. Kinetic studies under varying temperatures and solvent polarities (e.g., comparing acetonitrile vs. hexane) reveal activation energies and regioselectivity patterns. Contradictions in product yields may arise from competing hydrolysis pathways, requiring isotopic labeling (e.g., D₂O) to trace oxygen sources .

Q. What analytical techniques are optimal for detecting NCl₃ decomposition products in real time?

- Gas Chromatography (GC) with thermal conductivity detectors can quantify Cl₂ and NH₃ emissions (detection limit: 0.5 ppm).

- Raman Spectroscopy identifies intermediate species like NHCl₂ during photolytic decomposition.

- Mass Spectrometry coupled with in situ reactors tracks transient radicals (e.g., ·NCl₂) under controlled light exposure .

Q. How do pH and temperature variations affect NCl₃ stability during aqueous chlorination processes?

NCl₃ decomposes rapidly in water, but at pH <6.5, it forms toxic this compound gas (NCl₃↑), while alkaline conditions (pH >8) favor hydrolysis to NH₃ and ClO⁻. Temperature has minimal impact on decomposition kinetics but influences gas-phase equilibrium. Contradictory data in literature may stem from inconsistent buffering methods or impurities in chlorine sources .

Q. What methodologies validate the toxicity of NCl₃-treated proteins in biochemical studies?

Toxicity assays involve:

- Treating methionine-rich proteins (e.g., egg albumin) with NCl₃ and isolating toxic hydrolysates via column chromatography .

- Identifying toxic derivatives (e.g., methionine sulfoximine) using X-ray crystallography and HPLC-MS/MS .

- Validating biological activity through in vivo models (e.g., rodent feeding trials) and comparing isomer-specific toxicity via chiral separation techniques .

Q. How can computational models predict NCl₃’s explosive sensitivity under varying experimental conditions?

Density Functional Theory (DFT) simulations calculate bond dissociation energies (BDEs) for N-Cl bonds, predicting stability under thermal or photolytic stress. Molecular dynamics models simulate shockwave propagation in crystalline NCl₃, correlating lattice defects with initiation thresholds. Experimental validation involves high-speed photography of controlled detonations .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported NCl₃ decomposition pathways?

- Systematically replicate studies using standardized reagents (e.g., ultra-pure Cl₂ gas) to eliminate impurity-driven variability.

- Cross-validate results with multiple analytical techniques (e.g., GC, FTIR, and chemiluminescence for Cl₂ detection).

- Publish raw datasets and experimental conditions (e.g., humidity, light exposure) to enable meta-analyses .

Q. What strategies optimize experimental design for studying NCl₃’s environmental fate?

- Use field-sampling plans with strict temporal/spatial controls (e.g., hourly air sampling near chlorination facilities).

- Incorporate isotopic tracers (¹⁵N-labeled NCl₃) to distinguish abiotic vs. microbial degradation pathways.

- Model atmospheric dispersion using computational fluid dynamics (CFD) to predict NCl₃ persistence in urban vs. rural settings .

特性

InChI |

InChI=1S/Cl3N/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKBHWEUPXBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NCl3, Cl3N | |

| Record name | nitrogen trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrogen_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074938 | |

| Record name | Nitrogen trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow oily liquid with pungent odor. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

71 °C, 160 °F | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble in water, Insoluble in cold water; decomposes in hot water, Soluble in carbon disulfide, benzene, carbon tetrachloride, Soluble in trichloromethane, Soluble in phosphorus trichloride | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.653 g/cu cm | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 kPa at -25 °C (ext); 10 kPa at 13.2 °C; 100 kPa at 70.6 °C, 150 mm Hg at 20 °C, 19.95 kPa | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow, oily liquid; explodes, Yellowish oil or rhombic crystals, Yellow, thick, oily liquid | |

CAS No. |

10025-85-1 | |

| Record name | Nitrogen trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen trichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA681HRW8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °C, -40 °F | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。